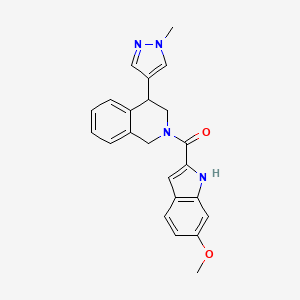
(6-methoxy-1H-indol-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methoxy-1H-indol-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (6-methoxy-1H-indol-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₂ |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 2034417-91-7 |
Anti-inflammatory Activity
Research indicates that compounds similar to the one exhibit significant anti-inflammatory effects. In particular, studies on related pyrazole derivatives have shown moderate to strong inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II), which are critical in mediating inflammatory processes. For instance, a compound identified as PYZ16 demonstrated an IC50 value of 0.52 μM against COX-II, surpassing the standard drug Celecoxib (IC50 = 0.78 μM) in selectivity and potency .
Anticancer Activity
The indole and pyrazole moieties present in this compound are known for their anticancer properties. A recent study evaluated a series of indole derivatives and reported significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer). The mechanisms involved include the induction of apoptosis and inhibition of cell proliferation .
In particular, derivatives that incorporate both indole and pyrazole structures have been noted for their ability to target multiple pathways involved in cancer progression, including the inhibition of specific kinases associated with tumor growth.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. For instance, related compounds have shown low minimum inhibitory concentrations (MIC) against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating that similar derivatives could possess significant antibacterial effects .
Case Studies and Research Findings
- Anti-inflammatory Efficacy : In a study focusing on the synthesis of COX inhibitors, compounds with structural similarities to our target compound were tested for their efficacy in vivo. Results indicated a 64.28% inhibition of inflammation compared to Celecoxib's 57.14% .
- Cytotoxicity Assessment : A comprehensive evaluation of synthesized indole derivatives highlighted several compounds with notable cytotoxic effects against a range of cancer cell lines. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer cell survival .
- Mechanistic Insights : Investigations into the apoptotic pathways activated by these compounds revealed that they could enhance intrinsic apoptotic signaling through the modulation of anti-apoptotic proteins .
Propiedades
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-26-12-17(11-24-26)20-14-27(13-16-5-3-4-6-19(16)20)23(28)22-9-15-7-8-18(29-2)10-21(15)25-22/h3-12,20,25H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNLQDZDZURKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC5=C(N4)C=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














